N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-3-19(26)22-17-8-9-18(14(2)11-17)30(27,28)25-10-4-5-15(13-25)12-20-23-21(24-29-20)16-6-7-16/h8-9,11,15-16H,3-7,10,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEYVBJBAJULMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

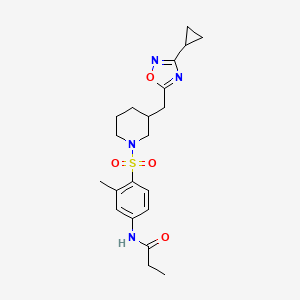

Chemical Structure

The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The overall structure can be represented as follows:

1. Muscarinic Receptor Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit selective activity toward muscarinic receptors. Specifically, the cyclopropyloxadiazole derivative has shown to act as a functionally selective M1 partial agonist , with antagonist properties in M2 and M3 receptor assays. This selectivity may contribute to potential therapeutic applications in neurological disorders where M1 receptor modulation is beneficial .

2. Antitumor Activity

Compounds containing the oxadiazole moiety have been investigated for their antitumor properties . For instance, a related compound demonstrated significant inhibition of RET kinase activity, which is implicated in various cancers. The study revealed that modifications to the oxadiazole structure could enhance the potency against cancer cell proliferation driven by RET mutations .

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. G Protein-Coupled Receptors (GPCRs)

The compound's interaction with GPCRs suggests it may modulate intracellular signaling pathways involving calcium ion influx and activation of mitogen-activated protein kinases (MAPKs). Such pathways are critical in mediating cellular responses to various stimuli .

2. Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in cancer cell metabolism. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth by depriving cells of necessary metabolites .

Study 1: Selective M1 Agonism

In a study assessing the pharmacological profile of similar compounds, it was found that selective M1 agonists could enhance cognitive function in animal models. The implications suggest that compounds like N-(4-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin) derivatives could be explored for treating cognitive deficits associated with Alzheimer's disease .

Study 2: RET Kinase Inhibition

Another significant study evaluated the efficacy of oxadiazole derivatives against RET kinase in vitro and in vivo models. The results indicated that these compounds could significantly reduce tumor size and improve survival rates in xenograft models .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, related compounds have demonstrated percent growth inhibition (PGI) values against various cancer cell lines such as SNB-19 and OVCAR-8, suggesting that the oxadiazole structure may enhance the cytotoxic effects on tumor cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | PGI (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Anti-inflammatory Effects

Additionally, compounds similar to N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide have been evaluated for anti-inflammatory properties. These studies highlight their potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Table 2: Inhibition of COX Enzymes

| Compound | COX Inhibition (%) |

|---|---|

| Compound D | COX-1: 70 |

| Compound E | COX-2: 65 |

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in ACS Omega demonstrated that derivatives similar to this compound showed significant growth inhibition in multiple cancer cell lines .

- Inflammation Model : Research highlighted in Pharmaceuticals explored the anti-inflammatory effects of structurally related compounds through in vivo models, showing promising results in reducing inflammation markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3-cyclopropyl-1,2,4-oxadiazole core, which distinguishes it from analogs like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8), a pharmaceutical intermediate with a simpler piperidine-propionamide scaffold lacking the sulfonyl and oxadiazole groups . Key structural differences include:

Spectroscopic and Crystallographic Comparisons

While direct NMR data for the target compound is unavailable, demonstrates how chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of related molecules can localize structural variations. For instance, the 3-cyclopropyl-1,2,4-oxadiazole group in the target compound would likely induce distinct shifts in proton environments compared to methoxymethyl or phenyl substituents in analogs .

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve conformational differences, such as torsional angles in the piperidine-sulfonyl linkage or planarity of the oxadiazole ring, which are critical for molecular stacking and stability .

Pharmacological and ADMET Considerations

highlights the importance of robust quantitative models for predicting properties like solubility or log P. The target compound’s cyclopropyl group may enhance metabolic stability compared to straight-chain alkyl substituents, while the sulfonyl group could reduce blood-brain barrier permeability relative to non-polar analogs . Lumping strategies () might group it with other sulfonamide-oxadiazole derivatives, simplifying predictions of reactivity or degradation pathways .

Research Findings and Implications

- Structural Insights : The 1,2,4-oxadiazole ring’s electron-deficient nature may favor interactions with catalytic lysine or arginine residues in enzyme active sites, a feature absent in simpler amides like CAS 61086-18-8 .

- ADMET Profile : The compound’s high molecular weight (451.55 g/mol) and polar surface area (109 Ų) suggest moderate oral bioavailability, typical of sulfonamide-containing drugs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide?

- Methodology : Multi-step synthesis involving (1) preparation of the oxadiazole core via cyclization of acyl hydrazides, (2) coupling with a piperidine derivative using reductive amination or nucleophilic substitution, and (3) sulfonylation and propionamide functionalization. Key intermediates should be purified via column chromatography (≥95% purity). Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products like over-sulfonylated derivatives .

- Example : details similar compounds synthesized with yields >65% using tert-butyl carbamate intermediates and catalytic hydrogenation.

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, oxadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H] within 0.5 ppm of theoretical) .

- HPLC : Purity assessment (≥98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., cyclopropyl → methyl/fluoro groups) to assess impact on target binding.

- Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Compare IC values (see for activity trends in pyrazole derivatives) .

- Example : lists analogs with varied oxadiazole substituents and their bioactivity profiles (e.g., anti-inflammatory vs. antimicrobial).

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Structural Overlays : Use molecular docking to identify binding pose discrepancies (e.g., oxadiazole orientation in kinase pockets) .

- Case Study : highlights conflicting IC values for triazole derivatives due to divergent assay pH levels.

Q. What strategies mitigate off-target effects during in vivo studies?

- Methodology :

- Selectivity Screening : Use panels of >50 receptors/enzymes to identify cross-reactivity.

- Metabolite Tracking : LC-MS/MS to monitor degradation products (e.g., sulfone or piperidine cleavage) .

- Example : notes sulfonamide derivatives with reduced off-target binding after fluorophenyl group substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.